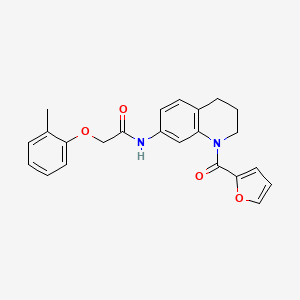
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(o-tolyloxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic molecule that has been synthesized using various methods and has shown promising results in different studies.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis Techniques and Anti-tuberculosis Activity: A one-pot synthesis approach has been employed to create derivatives of N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(o-tolyloxy)acetamide, demonstrating significant in vitro anti-tuberculosis activities. The synthesis process and the structural characterization of these compounds have been thoroughly explored using single crystal X-ray diffraction and spectroscopic techniques (Bai et al., 2011).
- Crystal Structure Analysis: Detailed crystal structure analysis of related compounds provides insights into their potential applications in medicinal chemistry, highlighting the importance of structural aspects in understanding the physicochemical properties and reactivity of such compounds (Subhadramma et al., 2015).
Biological and Chemical Properties
- Siderophore Activity and Synthesis: The synthesis of compounds involving N-(furan-2-carbonyl)-tetrahydroquinolin derivatives has been explored for their potential as siderophores, molecules that chelate iron for biological systems, showcasing their importance in microbial iron transport and potential therapeutic applications (Dolence et al., 1991).
- Fluorescent Sensing for Metal Ions: Research into fluorescent sensors based on quinoline derivatives has shown high selectivity and sensitivity for detecting cadmium ions, distinguishing them from zinc ions. This highlights the application of such compounds in environmental monitoring and analytical chemistry (Zhou et al., 2012).
Synthetic Applications and Chemical Reactions
- Cascade Reactions and Alkaloid Synthesis: The utility of related tetrahydroquinolin derivatives in cascade reactions for the synthesis of complex alkaloids and natural products has been demonstrated, emphasizing their role in facilitating efficient synthetic pathways (Barluenga et al., 2008).
- Antioxidant Properties: Some tetrahydroquinoline derivatives have been synthesized with significant free-radical scavenging capabilities, suggesting their potential use as antioxidants in pharmaceutical and cosmetic industries (Kouznetsov et al., 2011).
properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-6-2-3-8-20(16)29-15-22(26)24-18-11-10-17-7-4-12-25(19(17)14-18)23(27)21-9-5-13-28-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISXDWGKCMFDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-chloroanilino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2868985.png)
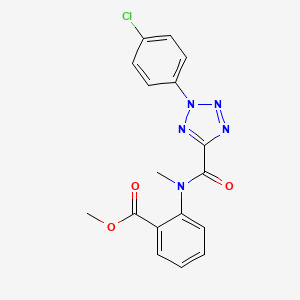
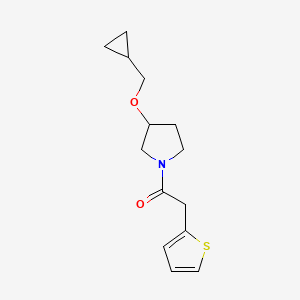
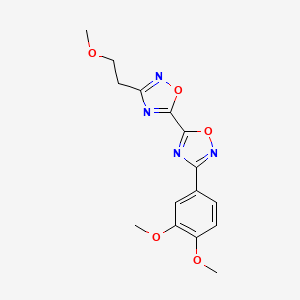
![5H,6H,7H-cyclopenta[c]pyridin-6-amine dihydrochloride](/img/structure/B2868992.png)
![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2868993.png)


![N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2868998.png)
![N-[4-(4,5-diphenyl-1H-imidazol-2-yl)phenyl]acetamide](/img/structure/B2869000.png)
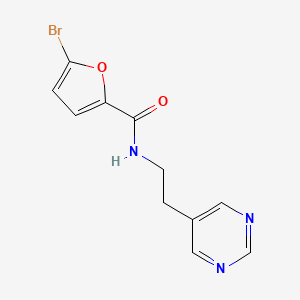
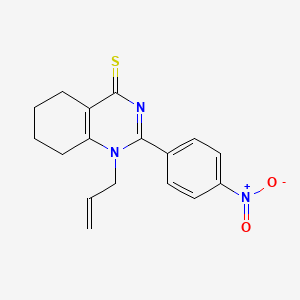
![2-Chloro-N-[1-(1H-indol-3-ylmethyl)piperidin-4-yl]acetamide;hydrochloride](/img/structure/B2869005.png)
![5-Pyridin-3-ylsulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2869008.png)